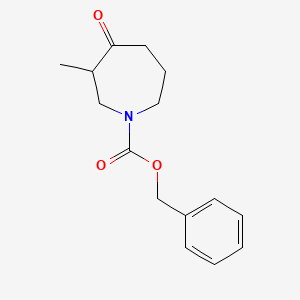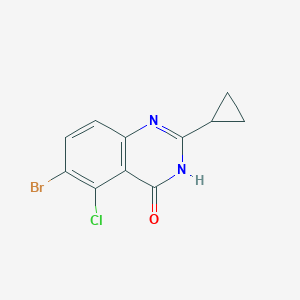
N-Carbomethoxy-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbomethoxy-L-histidine is a derivative of the amino acid histidine It is characterized by the presence of a carbomethoxy group attached to the nitrogen atom of the histidine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbomethoxy-L-histidine typically involves the protection of the amino group of histidine followed by the introduction of the carbomethoxy group. One common method involves the use of L-histidine methyl ester hydrochloride as a starting material. This compound undergoes aminolysis under strong base catalysis to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of readily available starting materials and optimized reaction conditions to achieve high yields and purity. The process may include steps such as protection, activation, and deprotection of functional groups to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Carbomethoxy-L-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The carbomethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-Carbomethoxy-L-histidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in protein interactions and enzyme catalysis.
Industry: This compound is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of N-Carbomethoxy-L-histidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
N-Carbomethoxy-L-histidine can be compared with other similar compounds, such as:
N-Carbomethoxy-L-lysine: Another amino acid derivative with a carbomethoxy group.
N-Carbomethoxy-L-arginine: Similar in structure but with different functional groups.
N-Carbomethoxy-L-tyrosine: Contains a phenolic group in addition to the carbomethoxy group.
The uniqueness of this compound lies in its specific chemical structure and the presence of the imidazole ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
4950-64-5 |
|---|---|
Molecular Formula |
C8H11N3O4 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-(methoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C8H11N3O4/c1-15-8(14)11-6(7(12)13)2-5-3-9-4-10-5/h3-4,6H,2H2,1H3,(H,9,10)(H,11,14)(H,12,13)/t6-/m0/s1 |
InChI Key |
VUZJKGCTMGVVKX-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |
Canonical SMILES |
COC(=O)NC(CC1=CN=CN1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b]thiophene-5,6-diol](/img/structure/B13037585.png)
![1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13037592.png)

![7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13037600.png)



![tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13037621.png)
![4-(6-Isopropylimidazo[1,5-A]pyrimidin-3-YL)benzonitrile](/img/structure/B13037622.png)
![6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13037623.png)

![Benzo[b]thiophene, 7-chloro-6-(trifluoromethyl)-](/img/structure/B13037647.png)

![(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037677.png)
